molecular formula C11H15IN2O2 B1324992 N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 898561-62-1

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Número de catálogo: B1324992
Número CAS: 898561-62-1
Peso molecular: 334.15 g/mol
Clave InChI: QBAGSGZCYLRPEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C11H15IN2O2 and its molecular weight is 334.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS Number: 898561-62-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅IN₂O₂
  • Molecular Weight : 334.15 g/mol
  • MDL Number : MFCD08235132

Biological Activity Overview

This compound has been studied for its inhibitory effects on various biological targets, particularly in cancer cell lines. The compound's activity can be attributed to its structural features, which facilitate interactions with specific enzymes and receptors.

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been evaluated against several cancer cell lines using the MTT assay to determine its cytotoxicity. The results indicated that the compound exhibits varying degrees of inhibitory activity depending on the cell line:

Cell Line IC50 (μM) Activity
NCI-H1975>50Low activity
A549>50Low activity
NCI-H460>50Low activity

These findings suggest that while the compound may not exhibit potent antitumor effects across all tested lines, further modifications could enhance its efficacy against specific targets.

2. Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of various enzymes involved in tumor progression. For example, studies have shown that it may inhibit EGFR (Epidermal Growth Factor Receptor) mutations such as L858R/T790M, which are common in non-small cell lung cancer:

Compound Inhibition Rate (%) Concentration (μM)
This compound<360.1

This inhibition rate indicates that while the compound shows some potential against specific mutations, it may require further optimization to improve its potency.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the pyridine ring or side chains can significantly influence its interaction with biological targets:

  • Halogen Substituents : The presence of iodine in the pyridine ring is hypothesized to enhance binding affinity due to increased lipophilicity.
  • Dimethyl Substitution : The dimethyl group contributes to steric hindrance, which may affect enzyme binding and selectivity.

Case Study 1: In Vitro Evaluation

A study focused on a series of pyridine derivatives, including this compound, assessed their cytotoxicity against various cancer cell lines. The findings indicated that modifications leading to increased electron density on the aromatic system improved anticancer activity.

Case Study 2: Comparative Analysis with Other Compounds

In comparative studies with other pyridine-based compounds, this compound demonstrated lower efficacy than more complex derivatives containing additional functional groups. This suggests that while the compound has foundational biological activity, further chemical modifications could yield more potent derivatives.

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have highlighted the potential of heterocyclic compounds, including N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, as promising antiviral agents. The compound exhibits structural features that are conducive to antiviral activity, particularly against various viral strains.

Case Study: Inhibition of HIV Reverse Transcriptase

A study published in MDPI discusses the development of non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs), where compounds similar to this compound were evaluated for their effectiveness against HIV strains. These compounds showed significant inhibitory activity, with some derivatives achieving IC50 values in the low micromolar range, indicating their potential as therapeutic agents against HIV .

Table 1: Antiviral Activity of Related Compounds

Compound NameViral TargetIC50 (µM)Reference
Compound AHIV RT1.96
Compound BMeasles Virus60
N-(3-Iodo...)HIV RT<5

Cancer Research Applications

This compound has also been investigated for its anticancer properties. It is particularly relevant in targeting specific kinases involved in cancer progression.

Case Study: Polo-like Kinase Inhibition

Research has identified polo-like kinase 1 (Plk1) as a critical target in cancer therapy due to its role in cell cycle regulation. Compounds structurally related to this compound have been shown to inhibit Plk1 effectively. These inhibitors demonstrated selective binding to the polo-box domain of Plk1, leading to reduced cell proliferation in various cancer cell lines .

Table 2: Efficacy of Plk1 Inhibitors

Compound NameTarget KinaseIC50 (µM)Reference
Compound CPlk10.26
N-(3-Iodo...)Plk1TBD

Propiedades

IUPAC Name

N-(3-iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-9-8(12)7(16-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAGSGZCYLRPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640069
Record name N-(3-Iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898561-62-1
Record name N-(3-Iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.